molecular formula C12H14N6O2S B14155564 (E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide CAS No. 638148-95-5

(E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide

Cat. No.: B14155564
CAS No.: 638148-95-5
M. Wt: 306.35 g/mol
InChI Key: LVEQBBJHKJZLBS-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide is a complex organic compound that features a furan ring, a tetrazole ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the furan-2-carbaldehyde, which undergoes a condensation reaction with a suitable amine to form an imine intermediate. This intermediate is then reacted with a tetrazole derivative under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Propanamide derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(furan-2-yl)-N-[(2-methyltetrazol-5-yl)carbamothioyl]prop-2-enamide
  • (E)-3-(furan-2-yl)-N-[(2-ethyltetrazol-5-yl)carbamothioyl]prop-2-enamide
  • (E)-3-(furan-2-yl)-N-[(2-butyltetrazol-5-yl)carbamothioyl]prop-2-enamide

Uniqueness

What sets (E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group on the tetrazole ring may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

638148-95-5

Molecular Formula

C12H14N6O2S

Molecular Weight

306.35 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide

InChI

InChI=1S/C12H14N6O2S/c1-2-7-18-16-11(15-17-18)14-12(21)13-10(19)6-5-9-4-3-8-20-9/h3-6,8H,2,7H2,1H3,(H2,13,14,16,19,21)/b6-5+

InChI Key

LVEQBBJHKJZLBS-AATRIKPKSA-N

Isomeric SMILES

CCCN1N=C(N=N1)NC(=S)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CCCN1N=C(N=N1)NC(=S)NC(=O)C=CC2=CC=CO2

solubility

17.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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